molecular formula C25H27N5O3S B2711439 N-(2,5-dimethoxybenzyl)-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1226448-40-3

N-(2,5-dimethoxybenzyl)-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2711439
CAS RN: 1226448-40-3
M. Wt: 477.58
InChI Key: XPGPDJIMAPHRRL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxybenzyl)-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

One area of research involves the synthesis of novel heterocyclic compounds with potential for anti-inflammatory and analgesic properties. For example, Abu‐Hashem et al. (2020) reported on the synthesis of various new heterocyclic compounds derived from visnaginone and khellinone. These compounds were evaluated for their cyclooxygenase-1/2 inhibitory activities, showcasing analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Agent Development

Palkar et al. (2017) focused on designing and synthesizing novel analogs of pyrazol-5-ones as antibacterial agents. These compounds demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Crystal Structure Analysis

Research on the crystal structure and synthesis of related compounds provides insights into their potential applications. Prabhuswamy et al. (2016) synthesized a compound with dimethoxyphenyl and thiophenyl groups, elucidating its structure through X-ray diffraction. This kind of structural analysis aids in understanding the chemical and physical properties of similar compounds (Prabhuswamy et al., 2016).

Pharmacokinetics and Antitumor Activity

The pharmacokinetics and therapeutic potential of triazene derivatives, similar in structural complexity to the specified compound, have been studied. Vincent et al. (1984) examined the metabolism of DTIC, an antitumor agent, across different species, providing insights into its clinical efficacy and metabolic pathways (Vincent, Rutty, & Abel, 1984).

Solid-Phase Synthesis Techniques

Albericio and Bárány (2009) explored solid-phase synthesis techniques for C-terminal peptide amides, which could be applicable to the synthesis and modification of the given compound. Such methodologies are crucial for the development of peptide-based drugs and chemical probes (Albericio & Bárány, 2009).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-14-7-8-19(11-15(14)2)30-17(4)22(28-29-30)25-27-16(3)23(34-25)24(31)26-13-18-12-20(32-5)9-10-21(18)33-6/h7-12H,13H2,1-6H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGPDJIMAPHRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=C(C=CC(=C4)OC)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dimethoxyphenyl)methyl]-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

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